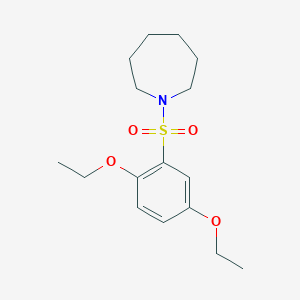
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, also known as DOF, is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. DOF is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is not fully understood, but it has been suggested that it binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, mitochondrial function, and neuroprotection. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the ability to modulate calcium signaling and mitochondrial function. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in lab experiments is its ability to selectively bind to the sigma-1 receptor, which can be useful in studying the role of this receptor in various cellular processes. This compound also has a high affinity for the sigma-1 receptor, which can enhance its effectiveness in lab experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
There are several future directions for the study of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, including its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound may also have potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a sulfonamide derivative that has gained interest in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has potential as a therapeutic agent for the treatment of neurodegenerative diseases, as well as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the potential of this compound and its limitations.
合成法
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with tetrahydrofuran in the presence of a base or the reaction of 2,5-dimethoxybenzenesulfonyl chloride with tetrahydrofuran and sodium hydride. The yield of this compound can vary depending on the method used, with the highest yield reported to be 70%.
科学的研究の応用
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in neuroprotection, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-17-10-5-6-12(18-2)13(8-10)20(15,16)14-9-11-4-3-7-19-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEZBHYQZUUOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Allyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B345636.png)
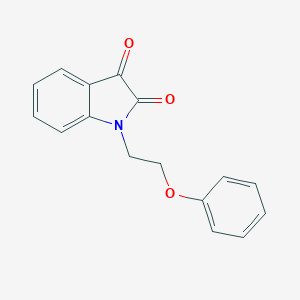
![4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate](/img/structure/B345656.png)
![1'H-spiro[cyclopentane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B345659.png)
![3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345662.png)
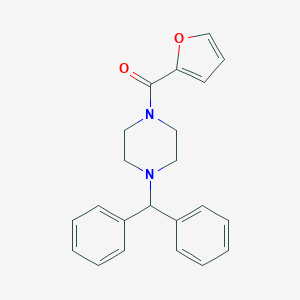
![3-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B345666.png)
![Methyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B345667.png)
![2-(morpholin-4-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B345669.png)
![1-[(4-Ethoxynaphthyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345672.png)
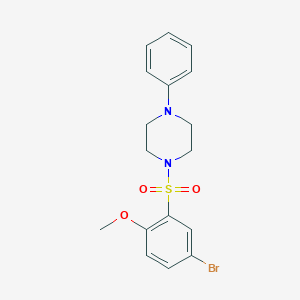
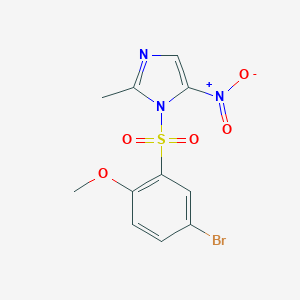
![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione](/img/structure/B345680.png)
